4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid
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Overview
Description
This compound is a derivative of butyric acid and features a phenyl ring substituted with a 2-methoxyethoxy group, making it an interesting subject for research in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . This compound is a unique chemical that has been provided to early discovery researchers for further study .
Mode of Action
It is believed that the compound interacts with its targets in a way that induces changes at the molecular level .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid typically involves the reaction of 4-(2-methoxyethoxy)phenol with suitable reagents to introduce the butyric acid moiety. One common method includes the use of Friedel-Crafts acylation, where 4-(2-methoxyethoxy)phenol reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: This compound shares the 2-methoxyethoxy group but lacks the butyric acid moiety.
4-(4-Methylphenyl)-4-oxobutyric acid: Similar in structure but with a methyl group instead of the 2-methoxyethoxy group.
Uniqueness
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is unique due to the presence of both the 2-methoxyethoxy group and the butyric acid moiety
Biological Activity
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C13H16O4
- CAS Number: 3153-44-4
- Molecular Weight: 236.26 g/mol
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific cellular targets, leading to alterations in molecular pathways that could affect various biological processes. Current studies suggest potential interactions with proteins involved in metabolic pathways and cellular stress responses.
Antioxidant Properties
Research indicates that derivatives of this compound may exhibit antioxidant properties, which can play a role in mitigating oxidative stress-related diseases. Antioxidants are crucial in preventing cellular damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound’s effects on cancer cell lines. The results indicate variable cytotoxic effects depending on the concentration and exposure time, suggesting a potential role as a chemotherapeutic agent.
Pharmacokinetics
Currently, the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not well-defined. Further studies are needed to establish its bioavailability and metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Cytotoxicity | Variable effects on cancer cells |
Table 2: Cytotoxicity Assay Results
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 25 | |
HeLa (Cervical Cancer) | 15 | |
A549 (Lung Cancer) | 30 |
Case Studies
- Case Study on Cytotoxicity : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in an IC50 value of 25 μM, indicating moderate cytotoxic potential. The study highlighted the need for further exploration into its mechanisms of action against cancer cells.
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory conditions.
Properties
IUPAC Name |
4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-8-9-18-11-4-2-10(3-5-11)12(14)6-7-13(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIFWNVZMCGAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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